Iron(II) sulfate dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

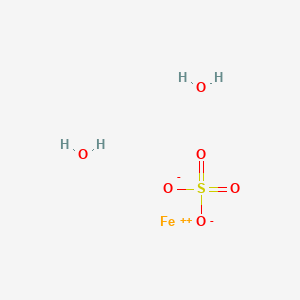

2D Structure

Propriétés

IUPAC Name |

iron(2+);sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJBRJOPXNCARV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904676 | |

| Record name | Ferrous sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10028-21-4 | |

| Record name | Ferrous sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferrous sulfate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0Z5449449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Nomenclature in Chemical Sciences

Iron(II) sulfate (B86663), in its various hydrated forms, has been known since antiquity, referred to by archaic names such as "copperas" and "green vitriol". wikipedia.orgatamanchemicals.com The name "copperas" is thought to have arisen from a time when copper(II) sulfate was known as "blue copperas," leading to the analogous naming of iron(II) and zinc sulfate as "green" and "white copperas" respectively. wikipedia.org The term "vitriol" is an old name for sulfate minerals. wikipedia.org Historically, these compounds were crucial in a variety of applications, including the manufacture of iron gall ink, which was in use from the Middle Ages through the 18th century. wikipedia.orgaffinitychemical.com It was also integral to the textile industry as a dye fixative and for blackening leather. atamanchemicals.comatamankimya.com The preparation of sulfuric acid, known as 'oil of vitriol', through the distillation of green vitriol (iron(II) sulfate) is a process that has been known for at least 700 years. wikipedia.orgatamankimya.com

The nomenclature has since been standardized by the International Union of Pure and Applied Chemistry (IUPAC) to "iron(II) sulfate," clearly indicating the +2 oxidation state of the iron ion. The term "ferrous sulfate" is also still widely used. atamanchemicals.comturito.com The specific hydrate, "dihydrate," signifies the presence of two water molecules of crystallization for each formula unit of iron(II) sulfate.

Diverse Hydrate Forms and Their Significance in Research

Iron(II) sulfate (B86663) is notable for its ability to exist in several states of hydration, with the general formula FeSO₄·xH₂O. wikipedia.org These different hydrates are not merely variations in water content but distinct crystalline compounds with unique structures and properties, several of which are found in nature. affinitychemical.com The most common and widely recognized form is the heptahydrate (FeSO₄·7H₂O), a blue-green crystalline solid also known as melanterite. wikipedia.orgturito.com

Other naturally occurring and synthetically produced hydrates include the monohydrate (FeSO₄·H₂O, often found as the mineral szomolnokite), tetrahydrate (FeSO₄·4H₂O, known as rozenite), pentahydrate (FeSO₄·5H₂O, or siderotil), and hexahydrate (FeSO₄·6H₂O, or ferrohexahydrite). affinitychemical.com The stability of these hydrates is dependent on conditions such as temperature and humidity. For instance, in aqueous solutions, the tetrahydrate becomes stable at 56.6 °C, and at 64.8 °C, both the tetrahydrate and monohydrate can form. wikipedia.org

The existence of these various hydrates is significant for research as it allows for the study of the effects of hydration on the physical and chemical properties of a compound. For example, Raman spectroscopy studies have shown that increasing the degree of hydration in iron(II) sulfate shifts the intense ν1(SO4) peak to lower wavenumbers and alters the splitting of other peaks, providing insight into the crystal structure and bonding. bohrium.com

Table 1: Common Hydrates of Iron(II) Sulfate

| Hydrate Form | Mineral Name | Chemical Formula | Appearance |

| Anhydrous | - | FeSO₄ | White crystals |

| Monohydrate | Szomolnokite | FeSO₄·H₂O | Yellowish-white crystals |

| Dihydrate | - | FeSO₄·2H₂O | - |

| Tetrahydrate | Rozenite | FeSO₄·4H₂O | White |

| Pentahydrate | Siderotil | FeSO₄·5H₂O | - |

| Hexahydrate | Ferrohexahydrite | FeSO₄·6H₂O | - |

| Heptahydrate | Melanterite | FeSO₄·7H₂O | Blue-green crystals |

Data sourced from multiple references. affinitychemical.comturito.com

Role As a Fundamental Inorganic Compound in Chemical Studies

Laboratory-Scale Synthesis of this compound and Related Hydrates

The preparation of specific iron(II) sulfate hydrates in a laboratory setting relies on precise control over reaction conditions to favor the formation of the desired crystalline structure.

Controlled Precipitation Techniques

Controlled precipitation is a versatile method for synthesizing iron(II) sulfate and related compounds. One common approach involves the precipitation of an iron(II) salt precursor, which is then converted to the sulfate. For instance, an excess of a sodium hydroxide (B78521) solution can be added to an iron(II) salt solution to precipitate iron(II) hydroxide. sciencemadness.org This precipitate is then filtered and washed to remove impurities before being dissolved in a stoichiometric amount of sulfuric acid. sciencemadness.org

A more complex technique is co-precipitation, which is used to synthesize mixed-valent iron compounds like hydroxysulfate green rust. researchgate.net This method involves mixing a base with an aqueous solution containing both dissolved Fe(II) and Fe(III) species under an inert atmosphere to prevent the rapid oxidation of the ferrous ions. researchgate.net The resulting precipitate's structure is influenced by the ratio of Fe(II) to Fe(III) and the presence of other ions in the solution. researchgate.net

Crystallization from Aqueous Solutions

The most direct laboratory method for producing iron(II) sulfate hydrates is through the crystallization from an aqueous solution. This is typically achieved by reacting metallic iron (such as iron filings, powder, or steel wool) with dilute sulfuric acid. sciencemadness.orgcutm.ac.in The reaction proceeds as follows:

Fe + H₂SO₄ → FeSO₄ + H₂ cutm.ac.in

After the reaction ceases, the solution is filtered to remove any unreacted iron and other insoluble impurities. cutm.ac.in The subsequent crystallization step is highly dependent on temperature, which dictates the hydration state of the resulting salt. wikipedia.orgcrystalls.info Controlling the temperature of the aqueous solution is critical for isolating a specific hydrate. For example, cooling the solution allows for the crystallization of the blue-green heptahydrate (FeSO₄·7H₂O). wikipedia.orgcutm.ac.in If the temperature of the aqueous solution is raised to 56.6 °C, the tetrahydrate (FeSO₄·4H₂O) becomes the stable form and crystallizes out. wikipedia.orgatamankimya.com Further heating to 64.8 °C can lead to the formation of both the tetrahydrate and the monohydrate (FeSO₄·H₂O). wikipedia.orgatamankimya.com The crystalline monohydrate can also be prepared by heating the tetrahydrate on a boiling water bath until a constant weight is achieved. nih.gov

| Condition | Resulting Hydrate | Reference |

| Cooling of saturated solution | Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) | wikipedia.orgcutm.ac.in |

| Aqueous solution temperature at 56.6 °C | Iron(II) Sulfate Tetrahydrate (FeSO₄·4H₂O) | wikipedia.orgatamankimya.com |

| Aqueous solution temperature at 64.8 °C | Mixture of Tetrahydrate and Monohydrate | wikipedia.orgatamankimya.com |

| Heating Heptahydrate under vacuum at 60 °C | Crystalline Iron(II) Sulfate Monohydrate (FeSO₄·H₂O) | nih.gov |

Industrial By-product Recovery and Valorization Routes

Large quantities of iron(II) sulfate are generated as by-products from various industrial processes. The recovery and valorization of this material are crucial for economic efficiency and environmental management.

Utilization of Iron-Containing Waste Materials

Iron-containing industrial wastes, such as scrap metal from manufacturing, serve as a significant raw material for iron(II) sulfate production. bio-conferences.org The process involves dissolving these metal wastes in a sulfuric acid solution, typically around a 30% concentration. bio-conferences.org The mixture is often heated to between 50-60°C to facilitate the reaction. bio-conferences.org A key challenge in this route is the presence of impurities in the scrap metal, including non-metallic components and lubricating oils, which may require pre-treatment steps like thermal de-oiling. bio-conferences.org After dissolution, the resulting iron sulfate solution is filtered and can be crystallized to isolate the hydrated salt. bio-conferences.org

Processing from Acid Pickling Solutions

The steel finishing industry is a major source of iron(II) sulfate. atamankimya.com Before steel sheets or rods can be plated or coated, they undergo a process called acid pickling, where they are passed through baths of sulfuric acid to remove surface impurities and scale. wikipedia.org This treatment produces large volumes of spent pickling liquor rich in iron(II) sulfate. wikipedia.orggoogle.com

A common recovery process from these liquors involves multiple stages. The spent pickling solution, which may contain ferrous chloride and hydrochloric acid, is reacted with excess sulfuric acid. chemicalbook.com This causes the less soluble iron(II) sulfate monohydrate to precipitate out. chemicalbook.com The monohydrate is then separated, dehumidified, and transferred to a crystallization reactor where it is mixed with an excess of water to form crystalline iron(II) sulfate heptahydrate. chemicalbook.comgoogle.com

| Step | Description | Reference |

| 1. Precipitation | Spent pickling liquor is reacted with sulfuric acid, causing iron(II) sulfate monohydrate to precipitate. | chemicalbook.com |

| 2. Separation | The solid iron(II) sulfate monohydrate is separated from the liquid phase. | chemicalbook.com |

| 3. Dehumidification | The separated monohydrate is dried. | chemicalbook.com |

| 4. Crystallization | The monohydrate is mixed with excess water in a crystallization reactor to form iron(II) sulfate heptahydrate. | chemicalbook.comgoogle.com |

By-product from Titanium Dioxide Production

Another significant industrial source of iron(II) sulfate is the production of titanium dioxide (TiO₂) via the sulfate process. wikipedia.orgatamankimya.com In this process, ilmenite (B1198559) ore (FeTiO₃) is digested with concentrated sulfuric acid. This reaction dissolves the ore, forming a solution containing both titanium and iron sulfates.

The iron is predominantly in the form of iron(II) sulfate. To obtain pure titanium dioxide, the iron sulfate must be removed from the solution. This is typically achieved by cooling the solution, which causes the iron(II) sulfate to crystallize out, usually as the heptahydrate. chemicalbook.com This co-product, often referred to as copperas, is then collected and can be sold for use in various applications or as a precursor for other iron compounds. wikipedia.orgchemicalbook.com

Specialized Synthesis for Tailored Properties

Specialized synthesis methods are employed to produce iron compounds with specific characteristics, such as high purity, controlled morphology, or isotopic labeling. These tailored properties are essential for detailed scientific investigation and for creating advanced materials.

High-Pressure Synthesis of Related Iron Oxalates for Earth Science Research

High-pressure synthesis of iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), also known as humboldtine, provides critical insights into geochemical processes within the Earth's mantle. mdpi.comdntb.gov.uafao.org This compound serves as a valuable precursor for creating phase-pure iron(II) carbonate (siderite, FeCO₃), a mineral of paramount importance for understanding the deep carbon cycle. mdpi.comdntb.gov.uafao.org

By subjecting high-quality single crystals of iron(II) oxalate dihydrate to pressures of up to 20 GPa, researchers can study its structural and molecular transformations. mdpi.com These experiments simulate the conditions deep within the Earth, and the observed phase transitions in the iron oxalate structure help to model the behavior of iron-bearing minerals and the storage of carbon in the Earth's interior. mdpi.compolimi.it The synthesis of these high-quality crystals often begins with metallic iron, which is dissolved in dilute sulfuric acid to form an iron(II) sulfate solution. polimi.it This solution then reacts with dimethyl oxalate under pressure to produce the desired iron(II) oxalate dihydrate crystals. polimi.it

Microwave-Assisted Solvothermal Synthesis for Morphological Control

Microwave-assisted solvothermal synthesis is a rapid and efficient method for producing iron oxide nanoparticles with controlled shapes and sizes. rsc.orgrsc.orgmdpi.com This technique offers significant advantages over conventional heating methods, including faster reaction times, reduced energy consumption, and uniform heating, which leads to a narrow size distribution of the resulting nanoparticles. rsc.orgmdpi.com

In this process, an iron precursor, such as iron(III) chloride or iron(II) sulfate, is dissolved in a solvent like ethylene (B1197577) glycol along with a precipitating agent like sodium acetate. mdpi.comubbcluj.ro The mixture is then heated in a sealed vessel using microwave irradiation. rsc.org The rapid, volumetric heating accelerates the crystallization kinetics, allowing for the synthesis of well-defined nanostructures in minutes rather than hours. mdpi.com

By varying the reaction parameters, such as temperature, time, and the use of additives like polyethylene (B3416737) glycol (PEG) or trisodium (B8492382) citrate (B86180), it is possible to control the morphology of the resulting iron oxide particles. mdpi.commdpi.com This control allows for the creation of nanoparticles with diverse shapes, including spheres, hexagonal platelets, and nanoshards, each with distinct magnetic and catalytic properties. rsc.orgmdpi.com

Table 1: Morphological Control of Magnetite Nanoparticles via Microwave-Assisted Hydrothermal Synthesis

| Additive Used in Synthesis | Resulting Nanoparticle Morphology | Average Size |

|---|---|---|

| None | Hexagonal Nanoplatelets | 120 nm (facet-to-facet), 40 nm thickness |

| Polyvinylpyrrolidone (PVP) | Regular Hexagonal Nanoplatelets | 120 nm (facet-to-facet), 53 nm thickness |

| Trisodium Citrate | Spheroidal | 60 nm |

This table is based on findings from a study on microwave-assisted synthesis of magnetite nanoparticles, demonstrating how different additives influence the final morphology of the nanocrystals. mdpi.com

Synthesis of Deuterated and Isotopic Analogs

The synthesis of deuterated and isotopically labeled analogs of iron compounds is crucial for in-depth structural and mechanistic studies. mdpi.comscienceopen.com Replacing hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), or using specific iron isotopes like ⁵⁷Fe, allows scientists to use sensitive analytical techniques to probe molecular structure and behavior. mdpi.comresearchgate.net

Deuterated iron(II) oxalate dihydrate (FeC₂O₄·2D₂O), for example, is synthesized to study the role of hydrogen bonds in its crystal structure. mdpi.com Comparing the Raman spectra of the normal and deuterated versions of iron(II) sulfate hydrates helps to distinguish the vibrational modes of water molecules from the lattice modes of the crystal. bohrium.com Similarly, the synthesis of ⁵⁷Fe-labeled compounds is a prerequisite for Mössbauer spectroscopy, a technique that provides detailed information about the electronic state and magnetic properties of iron atoms. mdpi.com

The synthesis of these analogs can be achieved through various methods. For instance, deuterated iron compounds can be prepared using deuterated water (D₂O) during the synthesis process. researchgate.net Enzymatic approaches have also been developed for the synthesis of specifically deuterated nucleotides, which can be adapted for other biological molecules. scienceopen.com These isotopic substitution studies are fundamental for understanding the physical properties of materials, as deuteration can alter intermolecular forces and even lead to different crystal structures, a phenomenon known as isotopic polymorphism. rsc.org

Precursor Chemistry and Derivatives Synthesis

Iron(II) sulfate is an important and cost-effective starting material for the synthesis of a wide variety of other iron-containing substances.

Iron(II) Sulfate as a Precursor for Other Iron Compounds

Industrially, iron(II) sulfate is primarily used as a precursor to other iron compounds. wikipedia.orgatamanchemicals.comatamankimya.comgeeksforgeeks.orgpw.live Its reactivity allows for its conversion into a range of other iron salts and complexes. For example, it can be used in displacement reactions; reacting iron(II) sulfate with aluminum results in the formation of aluminum sulfate and metallic iron. pw.live

It is also a key component in the production of iron-based pigments and in the synthesis of iron(III) sulfate through oxidation. atamankimya.compw.live Furthermore, iron(II) sulfate is used in the preparation of iron(II) oxalate, which is another important precursor material for various applications, including the synthesis of advanced materials for battery technology and geoscience research. mdpi.com

Precursor to Iron Oxides and Magnetic Materials

Iron(II) sulfate is a widely used precursor for the synthesis of magnetic iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). ubbcluj.rotheses.cz These materials have applications in diverse fields, including biomedical imaging, drug delivery, and environmental remediation. ubbcluj.ro

One common method involves the precipitation of iron(II) hydroxide from an iron(II) sulfate solution using a base, followed by controlled oxidation to form magnetite. ubbcluj.ro For instance, a pure green rust II, with the composition (Fe³⁺)₁(Fe²⁺)₂(SO₄²⁻)(OH⁻)₅, can be synthesized from an iron(II) sulfate solution and then transformed into magnetite (Fe₃O₄) by gentle heating under a nitrogen atmosphere. researchgate.net

The thermal decomposition of iron(II) sulfate is another route to produce iron oxides. Upon heating, the hydrated forms first lose their water of crystallization. wikipedia.orgatamanchemicals.compw.live At higher temperatures (starting around 680 °C), the anhydrous material decomposes into iron(III) oxide (hematite, α-Fe₂O₃), sulfur dioxide, and sulfur trioxide. wikipedia.orgpw.live The properties of the final iron oxide product can be tuned by controlling the conditions of the synthesis and decomposition processes. theses.czresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Iron(II) sulfate | FeSO₄ |

| This compound | FeSO₄·2H₂O |

| Iron(II) oxalate dihydrate (Humboldtine) | FeC₂O₄·2H₂O |

| Iron(II) carbonate (Siderite) | FeCO₃ |

| Iron(III) chloride | FeCl₃ |

| Ethylene glycol | C₂H₆O₂ |

| Polyethylene glycol (PEG) | (C₂H₄O)n |

| Trisodium citrate | Na₃C₆H₅O₇ |

| Deuterium oxide (Heavy water) | D₂O |

| Magnetite | Fe₃O₄ |

| Maghemite | γ-Fe₂O₃ |

| Hematite (B75146) | α-Fe₂O₃ |

| Aluminum | Al |

| Aluminum sulfate | Al₂(SO₄)₃ |

| Metallic iron | Fe |

| Sulfur dioxide | SO₂ |

Precursor for Advanced Battery Materials

Iron(II) sulfate is a widely utilized and cost-effective iron source for the synthesis of cathode materials for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). sigmaaldrich.comsigmaaldrich.com Its application is particularly prominent in the production of lithium iron phosphate (B84403) (LiFePO₄), a cathode material favored for its high thermal stability, low toxicity, and the abundance of its constituent elements. researchgate.net

The synthesis of LiFePO₄ from iron(II) sulfate typically involves a precipitation step to form an iron phosphate precursor, which is then subjected to a carbothermal reduction to yield the final cathode material. electrochemsci.org For example, one method involves reacting iron(II) sulfate with phosphoric acid and an oxidizing agent to precipitate iron phosphate (FePO₄). electrochemsci.orggoogle.com This iron phosphate precursor, which can be in a hydrated form like iron phosphate dihydrate (FePO₄·2H₂O), is then mixed with a lithium source (e.g., lithium carbonate) and a carbon source before being heated to produce carbon-coated LiFePO₄ (LiFePO₄/C). researchgate.netacs.org The carbon coating is crucial as it enhances the material's electrical conductivity. researchgate.net

Research has demonstrated the viability of using iron(II) sulfate derived from industrial byproducts, such as titanium dioxide slag, to produce high-performance LiFePO₄. One study showed that after purification, iron(II) sulfate from this slag could be used to synthesize LiFePO₄ with electrochemical performance comparable to that made from commercial battery-grade iron(II) sulfate. researchgate.net The resulting material exhibited a high initial discharge capacity and excellent cycling stability. researchgate.net

Similarly, in the realm of sodium-ion batteries, iron-based sulfate materials are promising cathodes. For instance, Na₂Fe(SO₄)₂ can be synthesized using iron(II) sulfate precursors. These materials show good structural stability due to minimal volume changes during the insertion and de-insertion of sodium ions, leading to excellent long-term cycling performance. nih.gov

The morphology and purity of the iron(II) sulfate precursor can influence the properties of the final cathode material. While it is a common and advantageous precursor, challenges such as impurity control and achieving optimal particle morphology (e.g., consistent size and shape) are important considerations in the synthesis process. acs.org

Research Findings on LiFePO₄ Synthesis from Iron(II) Sulfate Precursors

| Precursor Source | Synthesis Method | Key Findings | Electrochemical Performance |

| Purified Titanium Dioxide Slag (rich in Iron(II) Sulfate) | Composite precipitant purification followed by synthesis of LiFePO₄. | The purity of the iron(II) sulfate reached 99.97%. The synthesized LiFePO₄ had a desirable olivine (B12688019) structure. researchgate.net | First discharge capacity of 159.33 mAh/g at 0.1C. Capacity retention of 95.05% after 200 cycles at 1C. researchgate.net |

| Iron(II) Sulfate (general) | Liquid-phase precipitation to form iron phosphate, then carbothermal reduction. | The process involves two main stages: precursor preparation and LiFePO₄ synthesis. electrochemsci.org | Not specified in the abstract. |

| Cold Rolling Mill Iron Oxide (converted to Iron Phosphate Dihydrate) | Conversion to FePO₄·2H₂O, then synthesis of LiFePO₄/C. | This route is an alternative to the common iron sulfate precursor route, aiming to overcome issues like impurity control and inconsistent morphology. acs.org | The study reports enhanced crystallinity and improved morphology, suggesting good performance potential. acs.org |

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction Analysis

Elucidation of Crystal Structures and Polymorphs

While the crystal structures of iron(II) sulfate monohydrate (szomolnokite), tetrahydrate (rozenite), and heptahydrate (melanterite) are well-documented, detailed single-crystal X-ray diffraction data specifically for pure this compound is not extensively reported in the readily available scientific literature. wikipedia.org However, studies on related compounds provide valuable insights. For instance, a complex of this compound with 2,6-diaminopyridinium has been shown to crystallize in the monoclinic system with the space group P21/c. This indicates the structural possibilities for the dihydrate form, although the presence of the organic molecule significantly influences the crystal packing.

In comparison, other iron(II) sulfate hydrates exhibit distinct crystal systems. The anhydrous form is orthorhombic, the monohydrate and tetrahydrate are monoclinic, and the heptahydrate is also monoclinic. wikipedia.org The existence of multiple hydrated forms, some of which are naturally occurring minerals, points to the possibility of polymorphism in this compound, where different crystal structures could exist under various formation conditions. However, specific polymorphs of FeSO₄·2H₂O have not been definitively identified and characterized. The study of ferrous oxalate dihydrate has revealed the existence of α- and β-polymorphs, suggesting that such structural variations are possible in dihydrate salts of divalent metals. acs.orgacs.org

Investigation of Pressure-Induced Structural Changes

The behavior of materials under high pressure is critical for understanding their stability and potential phase transitions. Studies on iron(II) sulfate monohydrate (szomolnokite) have revealed pressure-induced phase transitions. researchgate.net For example, a ferroelastic phase transition from a monoclinic C2/c to a triclinic P-1 space group has been observed at high pressures. researchgate.net Similarly, research on iron(II) oxalate dihydrate has shown structural changes under pressure, including a decrease in the unit cell volume and alterations in bond angles. mdpi.com

While direct experimental data on the pressure-induced structural changes in this compound are not available, the behavior of its related hydrates suggests that it would also be susceptible to structural modifications under pressure. These changes would likely involve alterations in the Fe-O and S-O bond lengths and the hydrogen bonding network within the crystal lattice.

Analysis of Crystallinity and Phase Purity

Powder X-ray diffraction (PXRD) is a standard method for assessing the crystallinity and phase purity of a synthesized or natural sample. The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity, with broader peaks suggesting an amorphous or poorly crystalline material. nih.gov For iron(II) sulfate hydrates, PXRD is used to confirm the presence of a specific hydrated phase and to detect any impurities or mixtures of different hydrates. researchgate.netnih.gov

The phase purity of an this compound sample would be determined by comparing its experimental PXRD pattern to a standard reference pattern, if one were available. The absence of peaks corresponding to other phases, such as the monohydrate, tetrahydrate, or anhydrous iron(II) sulfate, would confirm its purity. The crystallinity can be assessed from the full width at half maximum (FWHM) of the diffraction peaks.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the local chemical environment and are invaluable for identifying functional groups and analyzing molecular structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. cambridge.orggeoscienceworld.orgresearchgate.net In this compound, the primary functional groups are the sulfate anion (SO₄²⁻) and water of hydration (H₂O).

The FT-IR spectrum of hydrated iron sulfates is characterized by distinct absorption bands corresponding to the vibrational modes of these groups. The positions of these bands can vary depending on the degree of hydration and the nature of the hydrogen bonding within the crystal structure.

Table 1: Characteristic FT-IR Absorption Bands for Hydrated Iron(II) Sulfates

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

| ν(OH) | 3600 - 3200 | O-H stretching of water molecules | wustl.edumdpi.com |

| δ(HOH) | 1640 - 1600 | H-O-H bending of water molecules | wustl.edu |

| ν₃(SO₄²⁻) | ~1100 | Asymmetric stretching of the sulfate ion | mdpi.com |

| ν₁(SO₄²⁻) | ~980 | Symmetric stretching of the sulfate ion | mdpi.com |

| ν₄(SO₄²⁻) | ~610 | Asymmetric bending of the sulfate ion | wustl.edu |

| ν₂(SO₄²⁻) | ~450 | Symmetric bending of the sulfate ion | wustl.edu |

Note: The exact peak positions can vary slightly between different hydrated forms.

For this compound, the O-H stretching region would be expected to show broad absorption due to hydrogen-bonded water molecules. The sulfate group would exhibit its characteristic stretching and bending vibrations. The splitting of the degenerate vibrational modes (ν₃ and ν₄) of the sulfate ion can provide information about the symmetry of the sulfate group within the crystal lattice.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of molecules, particularly those that involve a change in polarizability. bohrium.comnih.govusra.edu It is an excellent technique for studying the low-frequency lattice vibrations in addition to the internal modes of the sulfate and water molecules.

The Raman spectra of iron(II) sulfate hydrates show characteristic peaks for the SO₄²⁻ and H₂O units. The number and positions of these peaks are sensitive to the crystal structure and the degree of hydration. mdpi.combohrium.com

Table 2: Characteristic Raman Bands for Hydrated Iron(II) Sulfates

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

| ν(OH) | 3500 - 3200 | O-H stretching of water molecules | bohrium.comusra.edu |

| δ(HOH) | 1650 - 1600 | H-O-H bending of water molecules | usra.edu |

| ν₃(SO₄²⁻) | 1200 - 1050 | Asymmetric stretching of the sulfate ion | bohrium.com |

| ν₁(SO₄²⁻) | ~990 - 970 | Symmetric stretching of the sulfate ion | bohrium.com |

| ν₄(SO₄²⁻) | 650 - 600 | Asymmetric bending of the sulfate ion | bohrium.com |

| ν₂(SO₄²⁻) | 480 - 420 | Symmetric bending of the sulfate ion | bohrium.com |

| Lattice Modes | < 400 | Vibrations of the crystal lattice | bohrium.comusra.edu |

Note: The peak positions can differ between the monohydrate, tetrahydrate, and heptahydrate forms, allowing for their differentiation.

In the Raman spectrum of this compound, the most intense peak would be the symmetric stretching mode (ν₁) of the sulfate ion. The degree of splitting in the asymmetric stretching (ν₃) and bending (ν₄) modes would provide insight into the site symmetry of the sulfate ion in the crystal lattice. The water stretching and bending regions would also exhibit characteristic bands, with their positions and shapes influenced by the strength of hydrogen bonding.

Electronic and Magnetic Resonance Spectroscopy

Advanced spectroscopic techniques are indispensable for elucidating the electronic structure and local coordination environment of iron in its compounds. For this compound, methods such as Mössbauer, nuclear magnetic resonance, and UV-Vis spectroscopy provide detailed insights into the nature of the Fe²⁺ cation.

Mössbauer Spectroscopy for Iron Oxidation States and Local Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing definitive information on oxidation state, spin state, and site symmetry. For iron(II) compounds, the key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state and coordination of the iron atom. The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-spherical electric field gradient (EFG) at the nucleus, which is typically generated by asymmetrically distributed electrons and ligands.

In high-spin ferrous (Fe²⁺) compounds like hydrated iron(II) sulfates, the iron atom is in a d⁶ configuration. The presence of the sixth d-electron outside the half-filled d⁵ shell creates a significant EFG, leading to a large quadrupole splitting. The Mössbauer spectrum of this compound is expected to show a characteristic doublet, confirming the +2 oxidation state of iron. While specific data for the dihydrate is not abundant, the parameters can be reliably inferred from studies on other hydrated ferrous sulfates, such as the heptahydrate and monohydrate (szomolnokite). mdpi.com The values for high-spin Fe²⁺ in an octahedral oxygen environment, as provided by the sulfate anions and water molecules, are well-established. scribd.comusgs.gov

Table 1: Typical Mössbauer Hyperfine Parameters for High-Spin Fe²⁺ in Hydrated Sulfates at Room Temperature

| Parameter | Typical Value Range (mm/s) | Information Provided |

| Isomer Shift (δ) | 1.20 - 1.40 | Confirms Fe²⁺ oxidation state |

| Quadrupole Splitting (ΔE_Q) | 2.70 - 3.50 | Indicates high-spin Fe²⁺ and distorted local symmetry |

| Note: Values are relative to metallic iron and are compiled from data on related hydrated iron(II) sulfates. scribd.comphysics.sk |

The large quadrupole splitting values are a hallmark of high-spin Fe²⁺ ions, and their precise value is sensitive to the distortions of the FeO₆ octahedron.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of diamagnetic molecules. However, its application to paramagnetic species like this compound presents significant challenges. The unpaired electrons of the Fe²⁺ ion cause large paramagnetic shifts and, more importantly, a dramatic enhancement of nuclear relaxation rates. This leads to extreme broadening of NMR signals for nuclei close to the paramagnetic center, often rendering them undetectable. psu.edumdpi.com

Despite these difficulties, NMR studies can provide valuable information in related systems. For instance, the effect of paramagnetic ions on the solvent nuclei (e.g., ¹H of water) is well-studied. The paramagnetic Fe²⁺ ion significantly shortens the longitudinal (T₁) and transverse (T₂) relaxation times of surrounding water protons. nih.gov This principle is the basis for the use of some paramagnetic iron solutions as contrast agents in magnetic resonance imaging (MRI). nih.gov The longitudinal relaxation rate (1/T₁) of water protons has been shown to be linearly dependent on the concentration of the paramagnetic species. researchgate.net

Research on more complex paramagnetic systems, such as iron-containing proteins or synthetic porphyrin complexes, has led to the development of specialized NMR techniques tailored for paramagnetic molecules. rsc.orgnih.gov These methods can manage the effects of the paramagnetic center to extract structural and electronic information, but their application remains highly specialized. For simple hydrated salts like iron(II) sulfate, NMR is primarily used to study the bulk magnetic properties and their influence on the solvent rather than for direct structural analysis of the coordination sphere.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

The pale greenish color of this compound in aqueous solution is a result of electronic transitions within the d-orbitals of the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺. UV-Visible spectrophotometry measures the absorption of light corresponding to these transitions.

For high-spin d⁶ metal ions in an octahedral field, such as Fe²⁺ in this complex, the ground state is ⁵T₂g. According to the Tanabe-Sugano diagram, only one spin-allowed d-d transition, to the ⁵E_g excited state, is expected. This transition is Laporte-forbidden, resulting in a very low molar absorptivity and a weak, broad absorption band in the visible or near-infrared region. This weak absorption is responsible for the compound's pale color. The band is often split into a doublet due to the Jahn-Teller effect in the excited state. More intense charge-transfer bands, where an electron moves from a ligand orbital to a metal orbital, typically occur in the ultraviolet region.

For quantitative analysis, direct spectrophotometry is often imprecise due to the weak absorption. Instead, iron(II) is often reacted with a complexing agent to form a species with a much more intense, and therefore more easily measurable, absorption band. nih.govresearchgate.netresearchgate.net

Table 2: Electronic Transitions for the [Fe(H₂O)₆]²⁺ Complex

| Transition | Wavelength Range (nm) | Type | Characteristics |

| ⁵T₂g → ⁵E_g | ~900 - 1100 | d-d transition | Weak, broad, often split into two bands |

| Charge Transfer | < 300 | Ligand-to-Metal (LMCT) | Intense absorption |

Thermal Analysis Techniques

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability of hydrated salts and understanding the processes of dehydration and decomposition.

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound (FeSO₄·2H₂O), a TGA scan under an inert atmosphere (e.g., nitrogen) is expected to show a multi-step mass loss profile corresponding to dehydration followed by decomposition.

Based on studies of other hydrated iron sulfates, such as the heptahydrate and hexahydrate, a clear, stepwise thermal degradation pathway can be predicted. researchgate.netakjournals.comresearchgate.net

Dehydration: The first mass loss event corresponds to the removal of the two molecules of water of crystallization. This process yields anhydrous iron(II) sulfate. FeSO₄·2H₂O(s) → FeSO₄(s) + 2H₂O(g)

Decomposition: At significantly higher temperatures, the resulting anhydrous iron(II) sulfate decomposes. This process is complex and can yield iron(III) oxide, sulfur dioxide, and sulfur trioxide, depending on the atmosphere. 2FeSO₄(s) → Fe₂O₃(s) + SO₂(g) + SO₃(g)

The precise temperatures for these events depend on experimental conditions such as the heating rate and gas atmosphere.

Table 3: Predicted Thermal Decomposition Stages for this compound via TGA

| Stage | Process | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) |

| 1 | Dehydration (Loss of 2 H₂O) | 150 - 300 | ~19.1% |

| 2 | Decomposition of FeSO₄ | 500 - 750 | ~42.3% (relative to initial mass) |

| Note: Temperature ranges are estimates based on data for other hydrated iron sulfates. researchgate.netakjournals.com |

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies the temperatures and enthalpies of phase transitions and chemical reactions. For this compound, the DSC curve complements the TGA data by showing the energetic changes associated with dehydration and decomposition.

Each mass loss step observed in TGA corresponds to an endothermic peak in the DSC curve, as energy is required to break the bonds holding the water molecules and to decompose the sulfate. science-media.orgresearchgate.net

Dehydration Endotherm: A distinct endothermic peak will be observed corresponding to the energy required to vaporize the two water molecules from the crystal lattice. Studies on related monohydrates show this dehydration step clearly. researchgate.net

Decomposition Endotherms: The subsequent decomposition of anhydrous iron(II) sulfate at higher temperatures will be marked by one or more additional endothermic peaks.

The number of peaks, their shapes, and their positions are sensitive to factors like heating rate and the crystallinity of the sample.

Table 4: Predicted Thermal Events for this compound via DSC

| Approximate Temperature Range (°C) | Event | Enthalpy Change |

| 150 - 300 | Dehydration | Endothermic |

| 500 - 750 | Decomposition | Endothermic |

| Note: Temperature ranges are estimates based on data for other hydrated iron sulfates. science-media.orgresearchgate.net |

Microscopic and Surface Characterization

The microscopic morphology and surface properties of this compound are critical parameters that influence its behavior in various applications. Advanced characterization techniques such as Scanning Electron Microscopy (SEM) and Brunauer-Emmett-Teller (BET) surface area analysis provide detailed insights into these characteristics.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface topography and morphology of solid materials at high magnifications. In the study of iron(II) sulfate and its hydrates, SEM reveals detailed information about crystal shape, particle size, and aggregation.

Research findings from SEM analyses of ferrous sulfate samples show a range of morphologies depending on the preparation and synthesis conditions. For instance, SEM micrographs of ferrous sulfate derived from the leaching of industrial sludge reveal distinct crystalline structures. researchgate.net At lower magnifications (e.g., 100×), the material may appear as an aggregation of smaller particles, while at higher magnifications (e.g., 500×), the individual crystal habits become more apparent. researchgate.net

Studies on related iron compounds, such as ferrous oxalate dihydrate, demonstrate that different polymorphs can exhibit distinct morphologies, such as quadratic prisms and square bipyramidals. acs.org While not this compound, this illustrates how SEM can differentiate between crystal forms. The particle size distribution can also be evaluated from SEM images, with analyses showing average particle lengths that can be quantified. acs.org For example, in one study of a related ferrous compound, the average particle length was found to be 7.09 ± 0.23 μm. acs.org

The surface texture observed via SEM can also give clues about the material's nature. For example, smooth surfaces observed in some amorphous iron sulfates suggest that the particle size is not on the nanometer scale. nih.gov

Table 1: Selected SEM Findings for Ferrous Compounds

| Sample Description | Observed Morphology | Particle Size Information | Source |

|---|---|---|---|

| Ferrous Sulfate (from sludge leaching) | Crystalline aggregates | Not specified | researchgate.net |

| Amorphous Ferrous Sulfate | Smooth surfaces | Implied to be larger than nanometer scale | nih.gov |

| β-phase Ferrous Oxalate Dihydrate | Quadratic prisms | Average length: 7.09 ± 0.23 μm | acs.org |

This table presents data from various ferrous compounds to illustrate the capabilities of SEM analysis.

Surface Area Analysis (e.g., BET)

The specific surface area is a crucial property of particulate materials, affecting their reactivity, dissolution rate, and adsorption capacity. iitk.ac.inmicroanalysis.com.au The Brunauer-Emmett-Teller (BET) theory is the most common method used to determine the specific surface area of solids. wikipedia.org It involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at a constant temperature, typically that of liquid nitrogen (77 K). wikipedia.org By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the specific surface area can be calculated. wikipedia.org

The surface area of iron-containing compounds can vary significantly based on their crystalline structure and preparation method. For instance, a study on ferrous oxalate dihydrate polymorphs found that the specific surface area differed between the α- and β-phases. acs.org This highlights the sensitivity of surface area to the material's solid-state structure.

While specific BET data for this compound is not extensively detailed in the provided search results, the principles of the analysis are well-established. iitk.ac.inmicroanalysis.com.auwikipedia.org The technique is fundamental in characterizing materials for applications where surface interactions are important, such as in catalysis or as adsorbents. microanalysis.com.au For example, research on other compounds has shown that treatments can substantially increase the surface area, as seen in a 13.52% increase for a treated 1,2,4-triazole. researchgate.net

Table 2: Example of Specific Surface Area Data for Ferrous Oxalate Dihydrate Polymorphs

| Sample | Specific Surface Area (m²/g) | Analytical Method | Source |

|---|---|---|---|

| β-phase Ferrous Oxalate Dihydrate | 1.54 ± 0.08 | Single-point BET | acs.org |

This table shows data for a related iron dihydrate compound to demonstrate the type of information obtained from BET analysis.

Chemical Reactivity and Transformation Mechanisms of Iron Ii Sulfate Dihydrate

Oxidation Pathways and Stability Considerations

Iron(II) sulfate (B86663) dihydrate is susceptible to oxidation, where the iron(II) ion (Fe²⁺) is converted to the more stable iron(III) ion (Fe³⁺). This process is significantly influenced by environmental factors and leads to the formation of various iron(III) sulfate species.

Environmental Factors Influencing Oxidation

The stability of iron(II) sulfate dihydrate is compromised by several environmental factors that promote its oxidation. In moist air, iron(II) sulfate readily oxidizes, becoming coated with a brownish-yellow layer of basic iron(III) sulfate. nih.gov This oxidation process is accelerated by increased pH, temperature, and exposure to light. nih.govstackexchange.com

The presence of oxygen is a key driver for the oxidation of Fe(II) to Fe(III). stackexchange.com Under alkaline conditions, the oxidation of iron(II) is even more favorable. stackexchange.com The weathering and aging of iron(II) sulfate in dry air can result in a mixture of different compounds, including iron(III) sulfate and iron(III) oxide-hydroxide. stackexchange.com Due to its susceptibility to oxidation, iron(II) sulfate should be stored in a dry, airtight container to maintain its integrity. atamankimya.com For enhanced stability against aerial oxidation, Mohr's salt, a double salt of iron(II) sulfate and ammonium (B1175870) sulfate, is often preferred in laboratory settings. wikipedia.org

Formation of Iron(III) Sulfate Species

The oxidation of this compound leads to the formation of various iron(III) sulfate compounds. In the presence of oxidizing agents, iron(II) sulfate is converted to iron(III) sulfate (Fe₂(SO₄)₃). wikipedia.org This reaction is a common method for the synthesis of iron(III) sulfate.

2FeSO₄ + H₂SO₄ + H₂O₂ → Fe₂(SO₄)₃ + 2H₂O

In the presence of moist air, iron(II) sulfate can oxidize to form basic iron(III) sulfate. nih.gov The composition of the resulting product can be a mixture of various iron(III) species depending on the specific environmental conditions. stackexchange.com

Thermal Decomposition Kinetics and Thermodynamics

The application of heat to this compound initiates a series of chemical transformations, including dehydration and decomposition into various intermediate and final products. The study of these processes through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provides insights into the kinetics and thermodynamics of the reactions.

Stepwise Dehydration Processes

While specific thermal analysis data for this compound is limited, the decomposition of other iron(II) sulfate hydrates, such as the hexahydrate and heptahydrate, provides a model for its expected behavior. The thermal decomposition of hydrated iron(II) sulfate is a stepwise process. researchgate.net

For instance, the decomposition of iron(II) sulfate hexahydrate (FeSO₄·6H₂O) under an inert atmosphere proceeds through three main dehydration steps:

FeSO₄·6H₂O → FeSO₄·4H₂O + 2H₂O researchgate.netscribd.com

FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O researchgate.netscribd.com

FeSO₄·H₂O → FeSO₄ + H₂O researchgate.netscribd.com

These dehydration events for the hexahydrate occur between 70°C and 250°C. researchgate.netscribd.com It is expected that this compound would follow a similar pattern, losing its two water molecules to form anhydrous iron(II) sulfate before further decomposition.

Formation of Intermediate Hydrates and Oxysulfate Species

Following dehydration, the anhydrous iron(II) sulfate undergoes further decomposition at higher temperatures. The decomposition mechanism is dependent on the atmosphere. In an inert atmosphere, the decomposition of anhydrous FeSO₄ can lead to the formation of iron(III) sulfate and iron(III) oxide. researchgate.net

A proposed two-step decomposition for anhydrous FeSO₄ is:

6FeSO₄ → Fe₂(SO₄)₃ + 2Fe₂O₃ + 3SO₂ researchgate.net

Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₃ researchgate.net

During the thermal decomposition of hydrated iron(II) sulfates, intermediate species such as iron(III) hydroxysulfate (FeOHSO₄) and iron(III) oxysulfate (Fe₂O(SO₄)₂) can also be formed. akjournals.comresearchgate.net The formation of these intermediates is influenced by factors like the presence of moisture and the composition of the atmosphere. researchgate.net Studies have shown that the final intermediate that decomposes to iron(III) oxide is the oxysulfate, Fe₂O(SO₄)₂. akjournals.com In an oxidizing atmosphere, iron(II) is converted to iron(III) before the sulfate ion decomposes. researchgate.net

Decomposition to Iron Oxides (e.g., Magnetite, Hematite)

The final solid product of the thermal decomposition of iron(II) sulfate is typically an iron oxide. The specific iron oxide formed, primarily magnetite (Fe₃O₄) or hematite (B75146) (α-Fe₂O₃), depends on the partial pressure of oxygen during the decomposition process. mposfai.husemanticscholar.org

Decomposition in an oxidizing atmosphere, such as in air, generally yields hematite. researchgate.netmposfai.hu Hematite is the more oxidized form of iron oxide. sgu.se The formation of hematite from magnetite involves the oxidation of Fe²⁺ to Fe³⁺. sgu.sesgu.se

Conversely, thermal decomposition under reducing conditions or low oxygen partial pressures favors the formation of magnetite. mposfai.husemanticscholar.org Magnetite is a mixed-valence iron oxide containing both Fe²⁺ and Fe³⁺ ions. mdpi.com The synthesis of magnetite nanoparticles can be achieved through the thermal decomposition of iron(II) salts under controlled atmospheric conditions. mposfai.hu

2FeSO₄ → Fe₂O₃ + SO₂ + SO₃

The table below summarizes the key transformation products of this compound under different conditions.

| Condition | Reactant | Key Transformation Products |

| Oxidation | ||

| Moist Air | FeSO₄·2H₂O | Basic Iron(III) Sulfate |

| Oxidizing Agents (e.g., H₂O₂, Cl₂) | FeSO₄·2H₂O | Iron(III) Sulfate (Fe₂(SO₄)₃) |

| Thermal Decomposition | ||

| Inert Atmosphere (Stepwise) | FeSO₄·2H₂O | FeSO₄, Fe₂(SO₄)₃, Fe₂O₃ (Hematite), SO₂, SO₃ |

| Oxidizing Atmosphere | FeSO₄·2H₂O | Fe₂O₃ (Hematite) |

| Reducing Atmosphere | FeSO₄·2H₂O | Fe₃O₄ (Magnetite) |

Influence of Gaseous Atmosphere on Decomposition Products

The gaseous atmosphere plays a pivotal role in dictating the products of the thermal decomposition of iron(II) sulfate and its hydrates. The presence or absence of oxygen significantly alters the reaction pathways and the final iron oxide and sulfate species formed.

Studies have shown that the thermal decomposition of iron(II) sulfate monohydrate (FeSO₄·H₂O) in an oxidizing atmosphere, such as air, is a multi-step process. researchgate.net The oxidation of Fe²⁺ to Fe³⁺ occurs in two stages, leading to the formation of intermediate products like iron(III) hydroxysulfate (FeOHSO₄) and ferric subsulfate (Fe₂O(SO₄)₂). researchgate.net The partial pressure of the gaseous components, including water vapor and oxygen, influences the rate of parallel reactions. researchgate.net For instance, treating iron(II) sulfate heptahydrate (FeSO₄·7H₂O) under an oxidizing atmosphere (O₂ or Cl₂ + O₂) at 300°C results in the formation of Fe(III)SO₄·OH as the stable end product. mdpi.com

In contrast, decomposition in an inert atmosphere, such as nitrogen, follows a different course. The dehydration of FeSO₄·7H₂O in nitrogen begins at room temperature, forming iron(II) sulfate tetrahydrate (FeSO₄·4H₂O). mdpi.com Further heating to around 150°C yields FeSO₄·H₂O, and anhydrous iron(II) sulfate (FeSO₄) is obtained above 225°C. mdpi.com The complete decomposition of anhydrous FeSO₄ to ferric oxide (Fe₂O₃) in a non-isothermal condition starts at temperatures above 500°C. mdpi.com

The thermal decomposition of other iron compounds, such as iron(II) oxalate (B1200264) dihydrate, also demonstrates the influence of the gaseous environment. In an atmosphere containing the gaseous products of its own conversion (CO, CO₂, H₂O), magnetite (Fe₃O₄) nanoparticles are formed initially. rsc.org At higher temperatures, the remaining ferrous oxalate can be reduced to iron carbide (Fe₃C) by carbon monoxide. rsc.org

Decomposition Products under Different Atmospheres

| Atmosphere | Intermediate Products | Final Products (at elevated temperatures) |

| **Oxidizing (e.g., Air, O₂) ** | FeOHSO₄, Fe₂O(SO₄)₂ researchgate.net | Fe₂O₃ mdpi.com, Fe(III)SO₄·OH mdpi.com |

| Inert (e.g., Nitrogen) | FeSO₄·4H₂O, FeSO₄·H₂O, FeSO₄ mdpi.com | Fe₂O₃ mdpi.com |

| Self-generated (from iron(II) oxalate) | Fe₃O₄ (nanoparticles) rsc.org | Fe₃C, FeO, α-Fe rsc.org |

Redox Chemistry and Reducing Agent Properties

Iron(II) sulfate is a well-known reducing agent, a property derived from the ability of the ferrous ion (Fe²⁺) to be oxidized to the ferric ion (Fe³⁺).

Reactions with Oxidizing Agents

Iron(II) sulfate readily reacts with various oxidizing agents. For instance, it can reduce nitric acid to nitrogen monoxide and chlorine to chloride. wikipedia.orgatamankimya.com In a classic laboratory demonstration, a solution of potassium permanganate (B83412) (KMnO₄), a strong oxidizing agent, is decolorized by an acidified solution of iron(II) sulfate. In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while the iron(II) ions are oxidized to iron(III) ions. weebly.com To prevent the premature oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen, dilute sulfuric acid is often added when preparing iron(II) sulfate solutions for redox titrations. weebly.com

Similarly, iron(II) sulfate can be used to reduce chromate (B82759) (CrO₄²⁻) in cement to the less toxic chromium(III) compounds. atamankimya.comatamanchemicals.com Another example is the reduction of iron(III) sulfate by potassium iodide, where iodide is oxidized to iodine. chemequations.com

Role in Fenton-type Reactions

Iron(II) sulfate is a crucial component of Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst. wikipedia.org This reagent is utilized in advanced oxidation processes for the destruction of organic pollutants in wastewater. wikipedia.org The fundamental principle of Fenton's reaction involves the oxidation of iron(II) by hydrogen peroxide to iron(III), which generates a highly reactive hydroxyl radical (HO•) and a hydroxide (B78521) ion. wikipedia.org

Complex Formation and Coordination Chemistry

The iron(II) ion in iron(II) sulfate readily participates in complex formation and coordination chemistry, particularly in aqueous solutions.

Formation of Aquo Complexes in Solution

When iron(II) sulfate dissolves in water, it forms the hexaaquairon(II) complex ion, [Fe(H₂O)₆]²⁺. wikipedia.orgatamankimya.comatamanchemicals.com In this complex, the central iron(II) ion is octahedrally coordinated to six water molecules acting as ligands. wikipedia.orgatamanchemicals.com This aquo complex is a paramagnetic ion and is nearly colorless in solution. wikipedia.orgatamankimya.comatamanchemicals.com The formation of this stable aquo complex is a key feature of the aqueous chemistry of iron(II) salts.

Ligand Exchange Reactions

The water ligands in the hexaaquairon(II) complex can be replaced by other ligands in a process known as ligand exchange. chemguide.co.uk The extent and nature of this exchange depend on the concentration and identity of the incoming ligand. For example, the addition of thiocyanate (B1210189) ions (SCN⁻) to a solution containing iron(III) ions (formed from the oxidation of iron(II)) results in an intensely blood-red solution due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex. chemguide.co.uk

Ligand exchange can also be utilized to modify the properties of iron-based catalysts. For instance, organic ligands on the surface of iron oxide nanocrystals can be exchanged with inorganic species like sulfides to introduce promoters and enhance catalytic activity for specific reactions. tue.nlacs.org The stability of the resulting complex and the potential for the central metal ion to be oxidized can be influenced by the nature of the ligands. thaiscience.info For example, warming a solution of chromium(III) sulfate, which also forms an aquo complex, can lead to the replacement of a water molecule by a sulfate ion. chemguide.co.uk

Advanced Applications and Functionalization in Material Science and Environmental Engineering

Applications in Energy Materials

The demand for efficient and cost-effective energy storage solutions has driven research into materials derived from abundant and inexpensive elements like iron. Iron(II) sulfate (B86663) serves as a key starting material in the development of next-generation batteries. sigmaaldrich.com

Iron(II) sulfate is an important precursor for synthesizing polyanionic electrode materials for secondary Li-ion batteries. sigmaaldrich.com These materials are valued for their stability and safety compared to conventional oxide electrodes. The compound serves as a low-cost and sustainable source of iron for producing high-voltage, iron-based cathode materials. sigmaaldrich.comresearchgate.net

Researchers are particularly focused on sulfate-based chemistries due to their potential for high redox voltages. researchgate.net For instance, iron(II) sulfate is a key reactant in the synthesis of compounds like Li₂Fe(SO₄)₂, which has demonstrated electrochemical activity at high voltages (around 3.83 V vs. Li⁺/Li). researchgate.net The synthesis process often involves reacting iron(II) sulfate with a lithium source under specific conditions to form the desired crystal structure. While the capacity of some of these sulfate-based materials is currently too low for widespread commercial use, they are crucial model compounds for understanding the relationship between structure and electrochemical properties in the quest to develop high-energy, sustainable batteries. researchgate.net

Iron(II) sulfate is a central component in the electrolyte for all-iron redox flow batteries (IRFBs). wikipedia.orgchemrxiv.org These batteries are a promising technology for large-scale, stationary energy storage due to their potential for low cost, scalability, and safety. wikipedia.orgosti.gov In an IRFB, the energy storage is based on the electrochemical reactions of iron ions in different oxidation states. wikipedia.org

Positive Electrode: Fe²⁺ ⇌ Fe³⁺ + e⁻

Negative Electrode: Fe²⁺ + 2e⁻ ⇌ Fe(s)

The use of iron(II) sulfate provides a low-cost and abundant electrolyte material. chemrxiv.orgresearchgate.net Research has focused on overcoming the relatively low solubility of FeSO₄ in water to increase the energy density of these batteries. One successful approach involves the addition of 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC), which significantly increases the solubility of iron(II) sulfate to 2.2 M. chemrxiv.orgosti.gov This allows for a higher concentration electrolyte, making the all-iron redox flow battery a more viable and cost-effective option for storing renewable energy, with projected system costs as low as $50 per kWh. chemrxiv.orgresearchgate.net

Table 1: Iron(II) Sulfate in Energy Storage Applications

| Application | Role of Iron(II) Sulfate | Key Research Finding |

|---|---|---|

| Lithium-Ion Batteries | Precursor for cathode materials | Used to synthesize high-voltage polyanionic compounds like Li₂Fe(SO₄)₂. researchgate.net |

| Redox Flow Batteries | Active electrolyte component | Enables low-cost, all-iron redox flow batteries with high cyclability. sigmaaldrich.comchemrxiv.org |

Nanomaterials Synthesis and Engineering

Iron(II) sulfate is a widely used precursor in the bottom-up synthesis of iron-based nanomaterials, particularly iron oxides. Its solubility in water makes it an ideal starting material for aqueous synthesis routes. meghachem.org

Iron(II) sulfate is a key ingredient in the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), such as magnetite (Fe₃O₄). sigmaaldrich.comnih.gov SPIONs are highly valued in biomedical applications, including drug delivery and medical imaging, due to their magnetic properties and biocompatibility. naturalspublishing.comresearchgate.net

The most common synthesis method is co-precipitation. nih.gov This technique involves precipitating iron oxides from an aqueous solution containing a stoichiometric ratio of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in a basic medium. nih.gov Iron(II) sulfate provides the Fe²⁺ ions. The reaction proceeds by adding a base, such as ammonium (B1175870) hydroxide (B78521), to the solution of iron salts, leading to the formation of magnetite nanoparticles. youtube.com

The chemical equation for the co-precipitation of magnetite is:

Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄(s) + 4H₂O

These synthesized nanoparticles typically have a core diameter in the range of 10-100 nm and exhibit superparamagnetism, meaning they are magnetized in the presence of an external magnetic field but retain no residual magnetism once the field is removed. nih.govnaturalspublishing.com

The morphology, including the size and shape of the synthesized iron oxide nanoparticles, is critical as it dictates their physical and chemical properties. researchgate.net When using iron(II) sulfate as a precursor, several reaction parameters can be precisely controlled to tailor the nanoparticle characteristics.

Key factors influencing the final morphology include the ratio of Fe²⁺ to Fe³⁺ ions, the pH of the solution, the reaction temperature, the ionic strength of the medium, and the rate of mixing. nih.gov For example, adjustments in pH and ionic strength can significantly alter the mean particle size, with variations reported from 2 nm to 15 nm. nih.gov The choice of base and the presence of surfactants or coating agents (like oleic acid or polymers) also play a crucial role in preventing particle aggregation and controlling the final shape and size distribution. youtube.comnih.gov By carefully manipulating these conditions, researchers can produce nanoparticles with desired characteristics for specific applications. researchgate.net

Table 2: Factors Influencing SPION Synthesis Using Iron(II) Sulfate

| Parameter | Influence on Nanoparticle Characteristics |

|---|---|

| Fe²⁺/Fe³⁺ Ratio | Affects the stoichiometry and phase purity of the resulting iron oxide (e.g., magnetite vs. maghemite). nih.gov |

| pH | Plays a critical role in controlling particle size and preventing the formation of undesired phases. nih.gov |

| Temperature | Influences the crystallinity and size of the nanoparticles. nih.gov |

| Coating Agents | Prevents aggregation, improves stability in colloidal solutions, and allows for surface functionalization. nih.govyoutube.com |

Environmental Remediation Technologies

Iron(II) sulfate is utilized in various environmental remediation technologies to treat contaminated soil and groundwater. ceresrp.com Its effectiveness is based on the reducing properties of the Fe²⁺ ion and its ability to alter soil chemistry to immobilize or mobilize specific contaminants.

As a reducing agent, iron(II) sulfate is effective in the remediation of soils and groundwater contaminated with hexavalent chromium (Cr(VI)), which is highly toxic and mobile. The ferrous iron reduces Cr(VI) to the less toxic and less soluble trivalent form (Cr(III)), which then precipitates out of the solution as chromium hydroxide. This process is a form of in-situ chemical reduction. ceresrp.com

The reaction is as follows:

3Fe²⁺ + CrO₄²⁻ + 4H₂O → 3Fe(OH)₃(s) + Cr(OH)₃(s)

Furthermore, iron(II) sulfate is used to enhance phytoremediation, a process that uses plants to remove pollutants from the environment. usda.gov In alkaline soils, many heavy metals have low solubility, which limits their uptake by plants. The application of iron(II) sulfate helps to lower the soil pH. usda.govwikipedia.org This acidification increases the solubility and bioavailability of heavy metals such as copper (Cu), zinc (Zn), and manganese (Mn), allowing them to be more readily absorbed by hyperaccumulating plants like Brassica juncea (mustard). usda.gov This approach combines a chemical treatment with a green technology to clean up contaminated sites, such as abandoned landfills, while also improving the soil's microbial activity. usda.gov

Table 3: Environmental Applications of Iron(II) Sulfate

| Technology | Mechanism of Action | Target Contaminants |

|---|---|---|

| Chemical Reduction | Reduces contaminants to less toxic and less mobile forms. ceresrp.com | Hexavalent Chromium (Cr(VI)). ceresrp.com |

| Heavy Metal Sequestration | Chemically binds metal ions to form stable, insoluble precipitates. ceresrp.com | Various heavy metals. |

| Phytoremediation Enhancement | Lowers soil pH to increase the solubility and plant uptake of heavy metals. usda.gov | Copper (Cu), Zinc (Zn), Manganese (Mn). usda.gov |

Advanced Water Treatment Processes (e.g., Coagulation, Flocculation)

Iron(II) sulfate is a widely utilized chemical in water and wastewater treatment, primarily functioning as a coagulant and flocculant. vrikpharma.commeghachem.org Its application is crucial for the removal of impurities, ensuring water is safe for consumption and for discharge into the environment. vrikpharma.commeghachem.org The process of coagulation involves the destabilization of suspended particles in water, while flocculation is the subsequent aggregation of these particles into larger clusters, or "flocs," which can then be easily removed. vrikpharma.commeghachem.org

In water treatment facilities, iron(II) sulfate, with its positive charge, effectively neutralizes the negative charges on suspended particles, allowing them to aggregate. meghachem.org These larger, denser flocs then settle out of the water through sedimentation or are removed by filtration, resulting in significantly clearer water. vrikpharma.commeghachem.org This process is effective in removing a variety of contaminants, including suspended solids, organic compounds, and color. nih.govitswatergroup.com

A notable application of iron(II) sulfate in wastewater treatment is the removal of phosphates. meghachem.orgstandardchemicals.com.au Phosphates are a significant concern as they can lead to eutrophication—the excessive growth of algae and other aquatic plants—in bodies of water receiving treated wastewater. meghachem.org This overgrowth can deplete oxygen levels in the water, harming aquatic life. meghachem.org Iron(II) sulfate reacts with phosphate (B84403) ions to form insoluble iron phosphate, which precipitates out of the water and can be readily removed. meghachem.orgstandardchemicals.com.au

The effectiveness of iron(II) sulfate in coagulation and flocculation can be influenced by several factors, including the coagulant dose, pH, temperature, and mixing speed. nih.gov Studies have shown that the optimal operating conditions can vary depending on the specific characteristics of the wastewater being treated. For example, in treating synthetic effluents from textile dyeing processes, the efficiency of color and dissolved organic carbon (DOC) removal was found to be dependent on these parameters. nih.gov While significant color removal (over 90%) was achieved, DOC removal was less substantial. nih.gov

Iron(II) sulfate is also used to remove other pollutants. It can aid in the removal of heavy metals like chromium, lead, and cadmium by reacting with them to form insoluble hydroxides or sulfates that can be filtered out. vrikpharma.com Additionally, it is effective in controlling odor by oxidizing and precipitating substances like hydrogen sulfide (B99878). vrikpharma.comstandardchemicals.com.au

Table 1: Applications of Iron(II) Sulfate in Water Treatment

| Application | Mechanism | Contaminants Removed |

|---|---|---|

| Coagulation & Flocculation | Neutralizes charge of suspended particles, causing them to aggregate into larger, settleable flocs. vrikpharma.commeghachem.org | Suspended solids, organic compounds, color. nih.govitswatergroup.com |

| Phosphate Removal | Reacts with phosphate ions to form insoluble iron phosphate, which precipitates out of the water. meghachem.orgstandardchemicals.com.au | Phosphates. meghachem.orgstandardchemicals.com.au |

| Heavy Metal Removal | Reacts with heavy metals to form insoluble hydroxides or sulfates that can be removed by sedimentation or filtration. vrikpharma.com | Chromium, lead, cadmium. vrikpharma.com |

| Odor & Color Control | Oxidizes and precipitates substances that cause odors (e.g., hydrogen sulfide) and removes color caused by organic compounds and dissolved metals. vrikpharma.comstandardchemicals.com.au | Hydrogen sulfide, organic compounds, dissolved metals. vrikpharma.comstandardchemicals.com.au |

Sulfidation of Iron-Based Materials for Contaminant Transformation

The modification of iron-based materials through sulfidation has emerged as a promising technique for enhancing their effectiveness in water treatment and groundwater remediation. provectusenvironmental.comnih.gov This process involves the introduction of lower-valent forms of sulfur to materials like zerovalent iron (ZVI), which can significantly improve their reactivity towards various contaminants. nih.govresearchgate.net

Controlled sulfidation can be achieved using agents such as sulfide or dithionite. nih.govresearchgate.net The process results in the formation of materials with diverse structures and morphologies, ranging from core-shell to multiphase compositions, depending on the specific sulfidation protocols and operational variables like the sulfur-to-iron ratio. nih.govresearchgate.net

One of the key benefits of sulfidation is the enhanced rate of dechlorination of contaminants under anoxic conditions. nih.gov A meta-analysis of kinetic data has shown that sulfidation generally increases the rate of dechlorination while simultaneously suppressing the production of hydrogen. nih.gov This leads to a more efficient use of the reducing equivalents for the primary goal of contaminant removal. nih.gov The inhibition of corrosion is believed to be a major contributor to this improved efficiency. provectusenvironmental.comnih.gov

Furthermore, sulfidation can promote more desirable pathways for contaminant removal. provectusenvironmental.comnih.gov For instance, it can favor the reductive elimination of chlorinated compounds rather than hydrogenolysis. provectusenvironmental.comnih.gov In the case of heavy metals, sulfidation facilitates their sequestration as sulfides, which are potentially more resistant to reoxidation. provectusenvironmental.comnih.gov Under oxic conditions, sulfidated iron-based materials have also demonstrated enhanced heterogeneous catalytic oxidation of contaminants. provectusenvironmental.comnih.gov

The convergence of research in the use of ZVI for water treatment and the understanding of the role of iron sulfide minerals in abiotic contaminant transformation has spurred the interest in controlled sulfidation. provectusenvironmental.com This approach holds the potential to substantially improve the practical application of iron-based materials for treating contaminated water and remediating polluted groundwater. provectusenvironmental.comnih.gov

Table 2: Effects of Sulfidation on Iron-Based Materials for Water Treatment

| Feature | Description |

|---|---|

| Enhanced Reactivity | Sulfidation increases the rate of contaminant degradation, particularly dechlorination. nih.gov |

| Improved Efficiency | Suppresses hydrogen production, leading to more efficient use of reducing equivalents for contaminant removal. nih.gov |

| Favorable Reaction Pathways | Promotes desirable transformation pathways, such as reductive elimination and metal sulfide sequestration. provectusenvironmental.comnih.gov |

| Versatile Application | Effective under both anoxic (for reduction) and oxic (for catalytic oxidation) conditions. provectusenvironmental.comnih.gov |

Soil Remediation and Immobilization of Heavy Metals

Iron(II) sulfate plays a significant role in the remediation of soils contaminated with heavy metals. ceresrp.com The primary mechanism of its action is the immobilization of these metals, which reduces their solubility and bioavailability, thereby mitigating their toxic effects on plants and microorganisms. ceresrp.comepa.gov